Cetyl Myristoleate

描述

属性

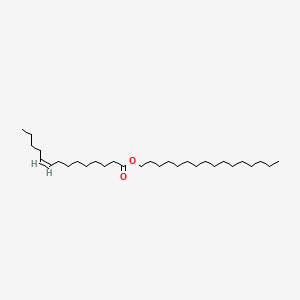

IUPAC Name |

hexadecyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIOQMKBBPSAFY-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027162 | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64660-84-0 | |

| Record name | Cetyl myristoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64660-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl myristoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064660840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL MYRISTOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8K33Q5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetyl myristoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Cetyl Myristoleate from Swiss Albino Mice: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and isolation of cetyl myristoleate (B1240118) (CMO), a fatty acid ester with notable anti-inflammatory properties. The narrative begins with the foundational observations of Harry W. Diehl, whose work with Swiss albino mice uncovered a natural resistance to induced arthritis, and culminates in the detailed experimental procedures for the extraction and synthesis of the protective agent, CMO. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative analysis and detailed diagrams of experimental workflows and biological pathways to facilitate a comprehensive understanding for research and development professionals.

The Foundational Discovery

In the early 1970s, researcher Harry W. Diehl at the National Institutes of Health made a pivotal observation: Swiss albino mice were remarkably resistant to chemically induced arthritis.[1] While attempting to induce polyarthritis in these mice using Freund's adjuvant, a standard laboratory practice to model the disease, Diehl found the mice to be immune.[1][2] This unexpected resistance prompted an investigation to identify the endogenous factor responsible for this protective effect. Through a meticulous process of extraction and analysis, Diehl and his colleague E.L. May successfully isolated and identified cetyl myristoleate as the active compound.[1][3] Their findings were formally published in the Journal of Pharmaceutical Sciences in 1994.[1]

Experimental Protocols

The following sections detail the experimental methodologies employed in the isolation, identification, and synthesis of cetyl myristoleate, as derived from the foundational research.

Isolation of Cetyl Myristoleate from Swiss Albino Mice

The initial isolation of the protective agent from Swiss albino mice was a critical step in its discovery. The workflow for this process is outlined below.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cetyl Myristoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (B1240118) (CMO) is a naturally occurring fatty acid ester with the chemical name hexadecyl (9Z)-tetradec-9-enoate.[1][2] It is the cetyl ester of myristoleic acid.[1] First identified in Swiss albino mice resistant to adjuvant-induced arthritis, cetyl myristoleate has garnered significant interest for its potential anti-inflammatory and joint health-promoting properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of cetyl myristoleate, with a focus on its mechanisms of action. All quantitative data are presented in structured tables for clarity, and detailed methodologies for key experimental procedures are described. Furthermore, this guide includes mandatory visualizations of proposed signaling pathways and a representative experimental workflow using the DOT language for Graphviz.

Chemical Structure and Identification

Cetyl myristoleate is classified as a wax monoester, formed from the esterification of myristoleic acid, a C14:1 monounsaturated fatty acid, and cetyl alcohol, a 16-carbon saturated fatty alcohol.[4] The presence of a cis-double bond at the ninth carbon of the myristoleate moiety is a key structural feature.

Table 1: Chemical Identification of Cetyl Myristoleate

| Identifier | Value |

| IUPAC Name | hexadecyl (9Z)-tetradec-9-enoate[2] |

| Synonyms | cis-9-Cetyl Myristoleate, CMO[1] |

| CAS Number | 64660-84-0[5] |

| Molecular Formula | C₃₀H₅₈O₂[5] |

| Molecular Weight | 450.78 g/mol [5] |

| InChI Key | DYIOQMKBBPSAFY-BENRWUELSA-N[2] |

| SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC[2] |

Physicochemical Properties

The physical and chemical properties of cetyl myristoleate are crucial for its formulation and delivery. While some properties are well-documented, others, such as the melting point, have conflicting reports in the literature. It is described as a white to off-white, soft, dry powder in some contexts.[6]

Table 2: Physicochemical Properties of Cetyl Myristoleate

| Property | Value | Source |

| Appearance | White to off-white, soft dry powder | [6] |

| Boiling Point | 519.6°C at 760 mmHg | [7] |

| Density | 0.865 g/cm³ | [7] |

| Refractive Index | 1.46 | [7] |

| Water Solubility | 7.1 x 10⁻⁶ g/L (Predicted) | [4] |

| Solubility | Soluble in hot alcohol | [8] |

| LogP | 10.52 (Predicted) | [4] |

| Polar Surface Area | 26.3 Ų (Predicted) | [4] |

Synthesis and Characterization

Synthesis

Cetyl myristoleate is synthetically produced via the esterification of myristoleic acid with cetyl alcohol.[1] A common laboratory-scale synthesis involves the following steps:

Experimental Protocol: Synthesis of Cetyl Myristoleate

-

Reactants: Myristoleic acid and cetyl alcohol are combined in equimolar amounts.

-

Catalyst: A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.[1][9]

-

Solvent: The reaction is typically carried out in a non-polar solvent such as benzene (B151609) or toluene (B28343) to facilitate the removal of water via azeotropic distillation.[9]

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the esterification to completion.[9]

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous base (e.g., 10% sodium hydroxide (B78521) solution) to remove the acid catalyst and any unreacted myristoleic acid. The organic layer is then washed with water until neutral.[10]

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica (B1680970) gel.[11]

Characterization

The identity and purity of synthesized cetyl myristoleate are confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and identify the compound based on its mass spectrum and retention time. | Provides a fragmentation pattern characteristic of the cetyl myristoleate molecule.[4][11] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups present in the molecule. | Shows a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure. | ¹H-NMR and ¹³C-NMR spectra confirm the presence of the cetyl and myristoleoyl chains and the cis-double bond. |

Biological Activities and Mechanisms of Action

Cetyl myristoleate is primarily recognized for its anti-inflammatory properties.[3] Two principal mechanisms of action have been proposed:

Inhibition of Arachidonic Acid Metabolism

The most cited mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][3][12] By inhibiting these enzymes, cetyl myristoleate can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]

Figure 1: Inhibition of the Arachidonic Acid Pathway by Cetyl Myristoleate.

Modulation of the Endocannabinoid System

More recent research suggests that cetyl myristoleate may exert its effects through the endocannabinoid system. Specifically, it has been proposed to act as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[13][14] Inhibition of MAGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[14]

References

- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]

- 2. Cetyl Myristoleate | C30H58O2 | CID 6443825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cetyl Myristoleate (CMO) « The Joint Bone Journal [jointbonejournal.com]

- 4. Showing Compound Cetyl myristoleate (FDB017636) - FooDB [foodb.ca]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. cetylmyristoleate.com [cetylmyristoleate.com]

- 7. Cas 64660-84-0,cetyl myristoleate | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CA2371064A1 - Methods of delivery of cetyl myristoleate - Google Patents [patents.google.com]

- 10. US4049824A - Cetyl myristoleate - Google Patents [patents.google.com]

- 11. Cetyl Myristoleate Knockoffs – Harry Diehl PHD [harrydiehl.com]

- 12. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids [ouci.dntb.gov.ua]

- 14. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Cetyl Myristoleate: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl myristoleate (B1240118) (CMO), a cetyl ester of myristoleic acid, has garnered significant interest for its potential as an anti-inflammatory agent.[1] This technical guide provides a comprehensive overview of the current understanding of CMO's mechanism of action in inflammatory pathways, drawing from in vitro and in vivo studies. It is designed to be a resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics. While the precise mechanisms are still under investigation, evidence points towards a multi-faceted approach involving the modulation of key inflammatory cascades.

Core Mechanisms of Action

The anti-inflammatory properties of cetyl myristoleate and related cetylated fatty acids (CFAs) are believed to be exerted through several key mechanisms:

-

Inhibition of the Arachidonic Acid Cascade: A primary proposed mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] By attenuating the activity of these enzymes, CMO can reduce the synthesis of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes. This action is central to reducing the cardinal signs of inflammation, including pain and swelling.[2]

-

Modulation of Pro-inflammatory Cytokines: In vitro studies have demonstrated that cetylated fatty acids can significantly decrease the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This suggests an upstream effect on inflammatory signaling pathways.

-

Interaction with the Endocannabinoid System: A more recent and novel hypothesis suggests that CFAs may exert their analgesic and anti-inflammatory effects through the endocannabinoid system.[5] This proposed mechanism involves the inhibition of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, CFAs could increase the local concentration of 2-AG, leading to enhanced activation of cannabinoid receptors and a subsequent reduction in inflammation and pain.[5]

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data from preclinical studies on cetyl myristoleate and cetylated fatty acids.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Cetylated Fatty Acids

| Compound/Mixture | Target | Cell Line | Stimulant | Concentration/IC₅₀ | % Inhibition/Effect | Reference |

| Cetylated Fatty Acids Mixture | IL-6 | RAW264.7 | LPS | 0.7 mg/mL | 82.05% reduction | [3] |

| Cetylated Fatty Acids Mixture | TNF-α | RAW264.7 | LPS | Not specified | Significant decrease | [3] |

| Cetylated Fatty Acids Mixture | MCP-1 | RAW264.7 | LPS | Not specified | Significant decrease | [3] |

| Cetyl Decanoate (a CFA) | hMAGL | - | - | IC₅₀: 36 ± 4 µM | - | [5] |

| Synthetic CMO isomers | TNF-α, IL-6, NO, PGE₂, LTB₄ | RAW264.7 | LPS | Not specified | Dose-dependent reduction | [4] |

Table 2: In Vivo Efficacy of Cetyl Myristoleate in a Murine Arthritis Model

| Animal Model | Treatment | Dosage | Route | Outcome | Reference |

| Collagen-Induced Arthritis (DBA/1LacJ mice) | Cetyl Myristoleate | 450 and 900 mg/kg | Intraperitoneal | Significantly lower incidence of arthritis and modest diminution in clinical signs. | [6][7] |

| Collagen-Induced Arthritis (DBA/1LacJ mice) | Cetyl Myristoleate | 20 mg/kg/day | Oral | Reduced incidence of arthritis and small reduction in clinical signs. | [6][7] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of cetyl myristoleate on cytokine production in a macrophage cell line.

-

Cell Culture: RAW264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of cetyl myristoleate (or a vehicle control). The cells are pre-incubated for a specified time (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as the percentage of inhibition of cytokine production compared to the LPS-stimulated vehicle control.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This in vivo model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-arthritic compounds.

-

Animals: Male DBA/1 mice, which are genetically susceptible to CIA, are used.

-

Immunization:

-

Primary Immunization (Day 0): Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with 100 µL of the emulsion.

-

Booster Immunization (Day 21): A second immunization is given with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) via the same route.

-

-

Treatment:

-

Prophylactic Treatment: Cetyl myristoleate administration (e.g., oral gavage or intraperitoneal injection) can be initiated before the onset of clinical signs of arthritis.

-

Therapeutic Treatment: Treatment can begin after the appearance of clinical symptoms.

-

-

Clinical Assessment: Mice are monitored regularly for the onset and severity of arthritis. Clinical signs are scored using a standardized system that evaluates paw swelling, erythema, and joint rigidity.

-

Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: The arthritis score, incidence of arthritis, and histopathological scores are compared between the treatment and control groups.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which cetyl myristoleate may exert its anti-inflammatory effects.

Arachidonic Acid Cascade Inhibition

Modulation of NF-κB Signaling Pathway

Monoacylglycerol Lipase (MAGL) Inhibition Pathway

Conclusion

Cetyl myristoleate demonstrates significant potential as an anti-inflammatory agent, likely acting through a combination of mechanisms that include the inhibition of eicosanoid production, modulation of pro-inflammatory cytokine synthesis, and potentially, interaction with the endocannabinoid system. While the existing preclinical data is promising, further research is warranted to fully elucidate the precise molecular targets and signaling pathways involved. Specifically, studies focusing on the direct enzymatic inhibition kinetics of COX and LOX enzymes by pure CMO, and the direct impact on NF-κB and MAPK signaling components, will be crucial in advancing our understanding and supporting the development of CMO-based therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising anti-inflammatory compound.

References

- 1. wiki.epfl.ch [wiki.epfl.ch]

- 2. [PDF] Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]

- 3. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Role of Cetyl Myristoleate in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (B1240118) (CMO), the cetyl ester of myristoleic acid, has garnered attention for its potential therapeutic effects, particularly in the context of joint health and inflammation. This technical guide delves into the core biochemical roles of CMO at the cellular level, with a specific focus on its interactions with and influence on cellular membranes. While the precise mechanisms are still under investigation, current evidence points towards a multi-faceted role for CMO, including the modulation of inflammatory signaling cascades, potential incorporation into membrane phospholipids (B1166683), and subsequent effects on membrane-dependent cellular processes. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Cetyl myristoleate (CMO) is a naturally occurring cetylated fatty acid.[1] It is structurally composed of cetyl alcohol esterified to myristoleic acid, a 14-carbon monounsaturated omega-5 fatty acid.[2] While present in some animal fats, the CMO used in research and supplements is often synthesized.[3] Preclinical and clinical observations have suggested its utility in managing conditions associated with inflammation and joint discomfort.[1][4] This guide focuses on the biochemical underpinnings of these effects, centering on the cellular membrane as a primary site of action.

Modulation of Inflammatory Signaling Pathways

A primary proposed mechanism for CMO's bioactivity is its ability to modulate inflammatory pathways, specifically the arachidonic acid cascade.

Inhibition of Lipoxygenase and Cyclooxygenase Pathways

Cetyl myristoleate is believed to exert anti-inflammatory effects by inhibiting the lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By reducing the production of these molecules, CMO can attenuate the inflammatory response.

The proposed mechanism involves the suppression of prostaglandin (B15479496) and leukotriene synthesis.[1] In vitro studies using RAW264.7 mouse macrophage cells have demonstrated a dose-dependent reduction in prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) secretion upon treatment with CMO isomers.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX [label="Cyclooxygenase (COX)", fillcolor="#FBBC05"]; LOX [label="Lipoxygenase (LOX)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes (e.g., LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CMO [label="Cetyl Myristoleate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; CMO -> COX [label="Inhibits", style=dashed, color="#34A853"]; CMO -> LOX [label="Inhibits", style=dashed, color="#34A853"]; } caption: Inhibition of COX and LOX pathways by Cetyl Myristoleate.

Modulation of Cytokine Production

Beyond its effects on eicosanoid synthesis, CMO has been shown to modulate the production of key inflammatory cytokines. Studies on RAW264.7 mouse macrophage cells have demonstrated that a mixture of cetylated fatty acids, including CMO, significantly decreases the production of interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α).[5]

// Nodes Macrophage [label="Macrophage", fillcolor="#F1F3F4"]; LPS [label="LPS (Stimulus)", shape=ellipse, fillcolor="#FBBC05"]; CMO [label="Cetyl Myristoleate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MCP1 [label="MCP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> Macrophage [label="Activates"]; Macrophage -> TNFa; Macrophage -> IL6; Macrophage -> MCP1; TNFa -> Inflammation; IL6 -> Inflammation; MCP1 -> Inflammation; CMO -> Macrophage [label="Inhibits production of", style=dashed, color="#34A853"]; } caption: Modulation of cytokine production in macrophages by CMO.

Interaction with Cellular Membranes

The lipophilic nature of CMO suggests that it can be incorporated into the lipid bilayer of cellular membranes, potentially altering its physical properties and influencing the function of membrane-associated proteins.

Incorporation into Membrane Phospholipids

While direct quantitative data on the incorporation of intact CMO into phospholipids is limited, it is hypothesized that CMO is hydrolyzed into cetyl alcohol and myristoleic acid, with the latter being subsequently incorporated into membrane phospholipids. Myristoleic acid, being an amphipathic molecule, can integrate into cell membranes.[6] This incorporation could influence membrane fluidity and the formation of lipid rafts.

Effects on Membrane Fluidity

Potential Role in N-Myristoylation

N-myristoylation is a lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins, a process crucial for protein-protein interactions and membrane targeting.[2] It has been suggested that myristoleic acid may inhibit N-myristoyl-transferase (NMT), the enzyme responsible for this modification.[6][7] By interfering with N-myristoylation, myristoleic acid could disrupt the signaling pathways of key proteins involved in inflammation and bone resorption, such as Src kinase.[7] However, it's also noted that NMTs exhibit a degree of substrate promiscuity, and myristoleoyl-CoA is a significantly poorer substrate than myristoyl-CoA.[8]

// Nodes Myristic_Acid [label="Myristic Acid", fillcolor="#F1F3F4"]; Myristoleoyl_CoA [label="Myristoleoyl-CoA", fillcolor="#F1F3F4"]; NMT [label="N-Myristoyltransferase (NMT)", fillcolor="#FBBC05"]; Protein [label="Target Protein (e.g., Src)", fillcolor="#FFFFFF"]; Myristoylated_Protein [label="Myristoylated Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Targeting [label="Membrane Targeting & Signaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myristoleic_Acid [label="Myristoleic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Myristic_Acid -> NMT [label="Substrate"]; NMT -> Myristoylated_Protein [label="Catalyzes attachment to"]; Protein -> Myristoylated_Protein; Myristoylated_Protein -> Membrane_Targeting; Myristoleic_Acid -> NMT [label="Potentially Inhibits", style=dashed, color="#34A853"]; Myristoleoyl_CoA -> NMT [label="Poor Substrate", style=dashed, color="#5F6368"]; } caption: Potential modulation of N-myristoylation by myristoleic acid.

Quantitative Data

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| TNF-α Secretion | RAW264.7 | cis-9 CMO | 10 µg/mL | Dose-dependent reduction | [8] |

| cis-10 CMO | 10 µg/mL | Dose-dependent reduction | [8] | ||

| IL-6 Secretion | RAW264.7 | cis-9 CMO | 10 µg/mL | Dose-dependent reduction | [8] |

| cis-10 CMO | 10 µg/mL | Dose-dependent reduction | [8] | ||

| Cetylated Fatty Acids | 0.3 mg/mL | Significant decrease | [5] | ||

| Nitric Oxide Production | RAW264.7 | cis-9 CMO | 10 µg/mL | Dose-dependent reduction | [8] |

| cis-10 CMO | 10 µg/mL | Dose-dependent reduction | [8] | ||

| Prostaglandin E2 (PGE2) Secretion | RAW264.7 | cis-9 CMO | 10 µg/mL | Dose-dependent reduction | [8] |

| cis-10 CMO | 10 µg/mL | Dose-dependent reduction | [8] | ||

| Leukotriene B4 (LTB4) Secretion | RAW264.7 | cis-9 CMO | 10 µg/mL | Dose-dependent reduction | [8] |

| cis-10 CMO | 10 µg/mL | Dose-dependent reduction | [8] | ||

| MCP-1 Secretion | RAW264.7 | Cetylated Fatty Acids | 0.3 mg/mL | Significant decrease | [5] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW264.7 mouse macrophage cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of CMO or a cetylated fatty acid mixture for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.

-

Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Analysis:

-

Cytokine Measurement (TNF-α, IL-6, MCP-1): The concentration of cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Nitric oxide production is assessed by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

-

Prostaglandin E2 and Leukotriene B4 Measurement: The levels of PGE2 and LTB4 in the supernatant are determined using specific ELISA kits or by liquid chromatography-mass spectrometry (LC-MS).[5][8]

-

Measurement of Synovial Fluid Rheology

-

Instrumentation: A rheometer (e.g., TA Instruments AR 1000) with a cone and plate geometry is used.

-

Sample Preparation: Synovial fluid samples are carefully collected and handled to minimize degradation.

-

Measurement Parameters:

-

Temperature: Maintained at a physiologically relevant temperature (e.g., 25°C or 37°C).

-

Dynamic Oscillatory Shear Test: Performed to determine the storage modulus (G') and loss modulus (G''), which reflect the elastic and viscous properties of the fluid, respectively. This is typically done over a range of frequencies.

-

Steady Shear Test: Conducted to measure the viscosity of the fluid over a range of shear rates.

-

-

Data Analysis: The rheological data provides insights into the viscoelastic properties of the synovial fluid and how they might be altered by disease or treatment.[5]

N-Myristoyltransferase (NMT) Activity Assay

-

Principle: A fluorescence-based assay can be used to measure NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

-

Reagents:

-

Purified recombinant human NMT1 or NMT2.

-

Myristoyl-CoA (substrate).

-

A peptide substrate with an N-terminal glycine (e.g., derived from a known myristoylated protein like pp60^src).

-

A fluorescent probe that reacts with the free thiol group of CoA, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM).

-

-

Procedure:

-

NMT enzyme, myristoyl-CoA, and the fluorescent probe are combined in a microplate well.

-

The reaction is initiated by the addition of the peptide substrate.

-

The increase in fluorescence, corresponding to the production of CoA, is monitored over time using a fluorescence plate reader.

-

-

Inhibition Studies: To test for inhibition by myristoleic acid, the assay is performed in the presence of varying concentrations of myristoleoyl-CoA.[3]

Conclusion

The biochemical role of cetyl myristoleate in cellular membranes is multifaceted, primarily revolving around its anti-inflammatory properties. Evidence strongly suggests that CMO and its constituent fatty acid, myristoleic acid, can modulate key inflammatory signaling pathways, including the arachidonic acid cascade and cytokine production. While its direct effects on membrane fluidity and incorporation into phospholipids require more definitive quantitative investigation, the lipophilic nature of the molecule makes the cell membrane a logical and primary site of action. The potential for myristoleic acid to interfere with N-myristoylation presents an intriguing avenue for further research. This technical guide provides a foundational understanding for scientists and researchers aiming to further elucidate the mechanisms of CMO and explore its therapeutic potential.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rheologic Behavior of Osteoarthritic Synovial Fluid after Addition of Hyaluronic Acid: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 8. Methods and Errors in Measurements of Synovial Fluid Volume in Stifles with Low Volume and High Viscosity Synovial Fluid. An Experimental Study in Goats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Cetyl Myristoleate on Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (B1240118) (CMO), a cetylated fatty acid, has demonstrated notable anti-inflammatory properties in various studies. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of CMO on macrophages, a key cell type in the inflammatory response. This document summarizes quantitative data on the reduction of inflammatory mediators, details relevant experimental protocols, and visualizes the putative signaling pathways involved. The evidence suggests that CMO mitigates the inflammatory response in macrophages by downregulating the production of pro-inflammatory cytokines and other inflammatory molecules, potentially through the modulation of key signaling cascades such as NF-κB and MAPK.

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating the inflammatory response to pathogens and tissue damage. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages release a plethora of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) and prostaglandins. While this response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases. Cetyl myristoleate (CMO) and mixtures of cetylated fatty acids (CFAs) have emerged as potential therapeutic agents with anti-inflammatory capabilities. In vitro studies utilizing macrophage cell lines, such as the murine RAW264.7, have been instrumental in elucidating the mechanisms underlying these effects.

Quantitative Effects of Cetyl Myristoleate on Inflammatory Mediators

In vitro studies have consistently shown that cetyl myristoleate and cetylated fatty acid mixtures significantly reduce the production of key inflammatory mediators in LPS-stimulated macrophages. The following tables summarize the quantitative findings from various studies.

Table 1: Effect of Cetyl Myristoleate (CMO) Isomers on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Inflammatory Mediator | Treatment | Concentration | % Reduction (Dose-dependent) |

| TNF-α | cis-9 and cis-10 CMO | Not specified | Significant reduction observed |

| IL-6 | cis-9 and cis-10 CMO | Not specified | Significant reduction observed |

| Nitric Oxide (NO) | cis-9 and cis-10 CMO | Not specified | Significant reduction observed |

| Prostaglandin E2 (PGE2) | cis-9 and cis-10 CMO | Not specified | Significant reduction observed |

| Leukotriene B4 (LTB4) | cis-9 and cis-10 CMO | Not specified | Significant reduction observed |

Table 2: Effect of a Cetylated Fatty Acids (CFAs) Mixture on Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages [3][4]

| Inflammatory Mediator | Treatment | Concentration | % Reduction |

| IL-6 | CFAs Mixture | Not specified | Significant decrease |

| MCP-1 | CFAs Mixture | Not specified | Significant decrease |

| TNF-α | CFAs Mixture | Not specified | Significant decrease |

Experimental Protocols

The following section details the typical experimental workflow for assessing the in vitro anti-inflammatory effects of cetyl myristoleate on macrophages.

Cell Culture and Maintenance

-

Cell Line: RAW264.7, a murine macrophage cell line, is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-inflammatory Assay

-

Cell Seeding: RAW264.7 cells are seeded in multi-well plates at a density of approximately 1.5 x 10^4 cells/cm².

-

Pre-treatment: After cell adherence (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of cetyl myristoleate or a vehicle control. Cells are incubated for a predetermined period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The cells are incubated for a further 24 hours.

-

Sample Collection: The cell culture supernatant is collected for the quantification of secreted inflammatory mediators. The cells can be lysed for analysis of intracellular proteins and gene expression.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: Measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4): Measured using specific ELISA kits.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, ERK, JNK, p38).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Putative Signaling Pathways Modulated by Cetyl Myristoleate

The anti-inflammatory effects of cetyl myristoleate in macrophages are likely mediated through the modulation of key inflammatory signaling pathways. While direct evidence specifically for CMO is still emerging, the known mechanisms of fatty acids and other anti-inflammatory compounds in macrophages suggest the involvement of the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Toll-like Receptor 4 (TLR4) Signaling

LPS, the inflammatory trigger in these in vitro models, activates macrophages primarily through TLR4. It is plausible that cetyl myristoleate may interfere with this initial activation step, although the exact mechanism, whether through direct receptor interaction or modulation of the receptor complex, is yet to be fully elucidated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Cetyl myristoleate may inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

References

- 1. In-vivo And In-vitro Anti-inflammatory And Anti-arthritic Activity Of Synthetic Cis-9 And Cis-10 Cetyl Myristoleate (cmo) Isomers In Mice [journalijar.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cetyl Myristoleate: A Technical Examination of its Modulatory Effects on Prostaglandin and Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (B1240118) (CMO), a cetyl ester of myristoleic acid, has garnered attention for its potential anti-inflammatory properties. The primary mechanism of action is thought to be the modulation of the arachidonic acid cascade, specifically through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This technical guide provides an in-depth analysis of the current understanding of CMO's effects on the synthesis of key inflammatory mediators, prostaglandins (B1171923) and leukotrienes. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways and workflows to support further research and development in this area.

Introduction

Prostaglandins and leukotrienes are potent lipid mediators, collectively known as eicosanoids, that play a crucial role in the inflammatory response. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by the COX and LOX enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the COX pathway to alleviate pain and inflammation. Cetyl myristoleate represents a compound of interest that is suggested to influence both major pathways of the arachidonic acid cascade. Understanding its precise interactions with these pathways is critical for evaluating its therapeutic potential.

Putative Mechanism of Action: Inhibition of COX and LOX Pathways

The prevailing hypothesis is that cetyl myristoleate exerts its anti-inflammatory effects by inhibiting the COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1][2] This dual inhibition is a noteworthy characteristic that distinguishes it from many traditional NSAIDs, which are typically selective for the COX pathway.

Prostaglandin (B15479496) Synthesis Pathway

The synthesis of prostaglandins from arachidonic acid is initiated by the action of cyclooxygenase enzymes (COX-1 and COX-2). This pathway leads to the production of various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

Figure 1: Prostaglandin Synthesis Pathway and Putative Inhibition by Cetyl Myristoleate.

Leukotriene Synthesis Pathway

The lipoxygenase pathway, primarily initiated by 5-lipoxygenase (5-LOX), converts arachidonic acid into various leukotrienes. Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other immune cells, playing a significant role in inflammatory cell infiltration.

References

Pharmacological Profile of Pure Cetyl Myristoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (B1240118) (CMO), the cetyl ester of myristoleic acid, is a naturally occurring fatty acid that has garnered interest for its potential therapeutic effects in inflammatory and joint-related conditions. This technical guide provides a comprehensive overview of the pharmacological profile of pure cetyl myristoleate, summarizing its proposed mechanisms of action, and findings from key preclinical and clinical investigations. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the existing data, detailed experimental methodologies, and a critical perspective on the current state of knowledge.

Introduction

Cetyl myristoleate (cis-9-cetyl myristoleate) is a wax ester first identified by Dr. Harry W. Diehl at the National Institutes of Health as a substance that appeared to protect Swiss albino mice from developing adjuvant-induced arthritis.[1] This discovery spurred further investigation into its potential as an anti-inflammatory and chondroprotective agent. Structurally, CMO is the ester formed from myristoleic acid, a monounsaturated omega-5 fatty acid, and cetyl alcohol.[2] While it is found in some natural sources like sperm whale oil and the kombo butter from Pycnanthus angolensis, it is typically synthesized for use in dietary supplements.[3][4] This guide focuses on the pharmacological properties of pure cetyl myristoleate, distinct from complex mixtures of cetylated fatty acids.

Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of cetyl myristoleate are not fully elucidated; however, several hypotheses have been proposed and are supported by in vitro and in vivo evidence.[5]

2.1. Anti-inflammatory Effects

The primary proposed mechanism of action for CMO is its anti-inflammatory activity. This is thought to occur through multiple pathways:

-

Inhibition of Pro-inflammatory Mediators: Cetyl myristoleate is suggested to inhibit the lipoxygenase and cyclooxygenase (COX) pathways of arachidonic acid metabolism.[6][7] This inhibition would lead to a decreased production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.[3]

-

Modulation of Cytokine Production: In vitro studies using stimulated macrophage cell lines have shown that cetylated fatty acid mixtures containing CMO can significantly decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α).[6][8]

2.2. Joint Lubrication and Surfactant Properties

Beyond its anti-inflammatory effects, cetyl myristoleate is also proposed to act as a lubricant for synovial joints, potentially enhancing the properties of synovial fluid and reducing friction between articular surfaces.[9] This lubricating effect may contribute to improved joint mobility and a reduction in pain associated with movement.[7]

2.3. Immune Modulation

There is some suggestion that cetyl myristoleate may have immunomodulatory effects, potentially by influencing T-cell function.[5] However, the specific mechanisms of this proposed immune modulation require further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for evaluating the anti-inflammatory effects of cetyl myristoleate.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of pure cetyl myristoleate has not been extensively studied, and this remains a significant knowledge gap.[3][4][10]

4.1. Absorption

Limited data from a study in rats using 14C-labeled cetylated fatty acids suggests that a small amount may be absorbed intact from the gastrointestinal tract.[11] An in vitro hydrolysis study indicated that cetyl myristoleate has a low rate of hydrolysis in simulated digestive fluids, further supporting the possibility of absorption of the intact ester.[10] However, the extent of intestinal hydrolysis in vivo is not well-defined.

4.2. Distribution, Metabolism, and Excretion

There is a lack of detailed information on the distribution of absorbed cetyl myristoleate to various tissues, its metabolic fate, and the routes and extent of its excretion.[4][10] As a wax ester, it is presumed to be metabolized by lipases and carboxylesterases, which would hydrolyze it into cetyl alcohol and myristoleic acid.[12] These components would then likely enter their respective metabolic pathways. The delayed peak plasma concentrations of fatty acids from other wax esters suggest that this process may be slow.[12]

Preclinical Pharmacology

The anti-arthritic properties of cetyl myristoleate have been evaluated in several preclinical models of arthritis.

5.1. Adjuvant-Induced Arthritis in Rats

The seminal work by Diehl and May (1994) investigated the protective effect of cetyl myristoleate in a Freund's adjuvant-induced arthritis model in rats.

-

Experimental Protocol:

-

Animals: Sprague-Dawley rats.

-

Induction of Arthritis: Subcutaneous injection of Freund's adjuvant (heat-killed Mycobacterium butyricum in mineral oil).

-

Treatment: A single subcutaneous injection of synthetic cetyl myristoleate (450-500 mg/kg) was administered 48 hours prior to the adjuvant injection.

-

Assessment: Observation for signs of arthritis (e.g., swelling of limbs) and changes in body weight over a period of up to 58 days.[9][13]

-

-

Key Findings: Rats pre-treated with cetyl myristoleate showed significant protection against the development of arthritis, with little to no swelling of the limbs and normal weight gain compared to the control group that received only the adjuvant.[9]

5.2. Collagen-Induced Arthritis in Mice

A study by Hunter et al. (2003) aimed to verify the anti-arthritic effects of pure, synthesized cetyl myristoleate in a collagen-induced arthritis model in mice.[14][15]

-

Experimental Protocol:

-

Animals: DBA/1LacJ mice.

-

Induction of Arthritis: Immunization with bovine type II collagen emulsified in Freund's complete adjuvant.

-

Treatment:

-

Multiple intraperitoneal injections of cetyl myristoleate (450 and 900 mg/kg) starting 12 days after arthritis induction.

-

Daily oral administration of 20 mg/kg cetyl myristoleate.

-

-

Assessment: Clinical scoring of arthritis severity.

-

-

Key Findings: Both intraperitoneal and oral administration of cetyl myristoleate resulted in a significantly lower incidence of arthritis and a modest but significant reduction in the clinical signs of arthritis in mice that did develop the condition.[14][15]

Table 1: Summary of Preclinical Studies

| Study | Animal Model | Arthritis Induction | Treatment Protocol | Key Outcomes |

| Diehl and May (1994)[13] | Sprague-Dawley Rats | Freund's Adjuvant | 450-500 mg/kg SC, single dose | "Virtually complete protection" against arthritis development. |

| Hunter et al. (2003)[14][15] | DBA/1LacJ Mice | Collagen Type II | 450-900 mg/kg IP or 20 mg/kg PO | Significantly lower incidence and severity of arthritis. |

Clinical Pharmacology

Several clinical trials have investigated the efficacy of cetylated fatty acids, including cetyl myristoleate, in patients with osteoarthritis, primarily of the knee.

6.1. Oral Administration for Knee Osteoarthritis

-

Hesslink et al. (2002):

-

Study Design: A 68-day, randomized, placebo-controlled trial.[1]

-

Participants: 64 patients with chronic knee osteoarthritis.

-

Intervention: A blend of cetylated fatty acids (Celadrin®) or a vegetable oil placebo.

-

Assessments: Knee range of motion (goniometry) and the Lequesne Algofunctional Index (LAI).

-

Results: The cetylated fatty acids group showed a significant increase in knee flexion (10.1° vs. 1.1° for placebo) and a significant improvement in LAI scores (-5.4 points vs. -2.1 points for placebo).[1]

-

-

Lee et al. (2017):

-

Study Design: A 12-week, double-blind, randomized, placebo-controlled trial to determine the minimal effective dose.[2][12]

-

Participants: 28 subjects with mild arthritic knee pain.

-

Intervention: Capsules containing 100%, 80%, or 62.4% of a fatty acid complex with 12.5% CMO, or a starch placebo.

-

Assessments: Numerical Rating Scale (NRS) for pain, Western Ontario and McMaster Universities Arthritis Index (WOMAC), and Patient Global Impression of Change (PGIC).

-

Results: Significant reductions in pain scores were observed in the 100% and 62.4% fatty acid complex groups compared to placebo.[12][16] WOMAC scores also decreased significantly in these groups.[2][12]

-

Table 2: Summary of Key Clinical Trials on Oral Cetylated Fatty Acids for Knee Osteoarthritis

| Study | N | Duration | Intervention | Primary Outcome Measures | Results |

| Hesslink et al. (2002)[1] | 64 | 68 days | Cetylated Fatty Acids (Celadrin®) vs. Placebo | Knee Range of Motion, Lequesne Algofunctional Index (LAI) | Significant improvement in knee flexion and LAI score with CFA. |

| Lee et al. (2017)[2][12][16] | 28 | 12 weeks | Fatty Acid Complex with 12.5% CMO (3 doses) vs. Placebo | Pain (NRS), WOMAC, PGIC | Significant pain reduction with 100% and 62.4% FAC. Significant WOMAC score decrease in the same groups. |

Safety and Toxicology

The safety profile of cetyl myristoleate has been a subject of review, with regulatory bodies noting a lack of comprehensive data.

-

Acute Toxicity: An acute oral toxicity study in rats with a single dose of 5 g/kg body weight of cetylated myristoleate showed no mortality or gross abnormalities.[11] The oral LD50 values for the starting materials, myristic acid and cetyl alcohol, in rats are reported to be >10 g/kg and 5 g/kg, respectively.[11]

-

Subchronic and Chronic Toxicity: There is a lack of published 90-day and chronic toxicity studies for pure cetyl myristoleate.[11] The European Food Safety Authority (EFSA) has concluded that the safety of 'Cetyl Myristoleate Complex' has not been established due to insufficient toxicological data, particularly in the absence of comprehensive ADME studies.[4][10]

-

Genotoxicity and Reproductive Toxicity: No studies on the genotoxicity or reproductive and developmental toxicity of cetyl myristoleate have been provided in the available literature.[11]

-

Clinical Adverse Events: In clinical trials, cetylated fatty acids have been generally well-tolerated.[6] Some studies have reported no adverse events, while others have noted mild gastrointestinal symptoms in a small number of participants.[1][5]

Table 3: Summary of Toxicological Data

| Test | Species | Substance | Route | Dose/Result | Reference |

| Acute Oral Toxicity | Rat | Cetylated Myristoleate | Oral | No mortality at 5 g/kg | [11] |

| Acute Oral LD50 | Rat | Myristic Acid | Oral | >10 g/kg | [11] |

| Acute Oral LD50 | Rat | Cetyl Alcohol | Oral | 5 g/kg | [11] |

Detailed Experimental Protocols

8.1. Representative In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a representative protocol based on methods for other fatty acids, as a specific, detailed protocol for pure cetyl myristoleate was not available in the searched literature.

-

Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used as the enzyme source.

-

Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4) containing necessary cofactors such as hematin, phenol, and EDTA.

-

Inhibitor Preparation: Dissolve pure cetyl myristoleate in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations for the assay.

-

Reaction Initiation: In a reaction vessel, combine the assay buffer, the COX enzyme, and the cetyl myristoleate solution (or solvent control). Allow to pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Measurement: The activity of the COX enzyme is measured by monitoring the consumption of oxygen using a Clark-style oxygen electrode or by quantifying the production of prostaglandins (e.g., PGE2) using methods like ELISA or radioimmunoassay.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of cetyl myristoleate to the activity in the solvent control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

8.2. Adjuvant-Induced Arthritis in Rats (Diehl and May, 1994)

-

Animals: Male Sprague-Dawley rats.

-

Treatment: Administer a single subcutaneous injection of pure cetyl myristoleate (450-500 mg/kg) into the scruff of the neck.

-

Induction of Arthritis: 48 hours post-treatment, induce arthritis by a single subcutaneous injection of 0.1 mL of Freund's complete adjuvant into the base of the tail or a hind paw.

-

Observation: Monitor the animals daily for up to 58 days.

-

Assessments:

-

Arthritis Score: Visually score the severity of inflammation in each paw based on a predefined scale (e.g., 0 = no swelling, 4 = severe swelling and ankylosis).

-

Paw Volume: Measure the volume of the hind paws using a plethysmometer at regular intervals.

-

Body Weight: Record the body weight of each animal regularly.

-

-

Control Group: A control group of rats should receive a vehicle injection instead of cetyl myristoleate, followed by the adjuvant injection.

Conclusion and Future Directions

Pure cetyl myristoleate demonstrates potential as an anti-inflammatory and joint-health-promoting agent, as supported by preclinical evidence in animal models of arthritis and some positive outcomes in clinical trials for osteoarthritis. The proposed mechanisms of action, including the inhibition of inflammatory mediators and joint lubrication, provide a plausible basis for its observed effects.

However, significant gaps in the pharmacological profile of cetyl myristoleate remain. A comprehensive understanding of its ADME is crucial for determining its bioavailability, tissue distribution, and potential for drug-drug interactions. The lack of long-term toxicology studies is a major limitation that needs to be addressed to fully establish its safety profile.

Future research should focus on:

-

Elucidating the specific molecular targets of cetyl myristoleate within the inflammatory cascade.

-

Conducting rigorous, large-scale, placebo-controlled clinical trials to confirm its efficacy and safety in various inflammatory conditions.

-

Performing comprehensive ADME and long-term toxicology studies to meet regulatory standards.

This in-depth technical guide consolidates the current knowledge on the pharmacological profile of pure cetyl myristoleate, providing a foundation for further research and development in this area.

References

- 1. Impact of topical cetylated fatty acid cream on hand osteoarthritis: a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. gsartor.org [gsartor.org]

- 5. researchgate.net [researchgate.net]

- 6. Cetylated Fatty Acids: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. hub.hku.hk [hub.hku.hk]

- 10. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Wax ester - Wikipedia [en.wikipedia.org]

- 13. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Cetyl Myristoleate and Joint Health

Introduction

Cetyl myristoleate (B1240118) (CMO) is a cetylated fatty acid (CFA), specifically the cetyl ester of myristoleic acid.[1] First isolated in the 1970s by Dr. Harry W. Diehl, a researcher at the National Institutes of Health, CMO was identified as the substance that appeared to grant Swiss albino mice immunity to experimentally induced arthritis.[2][3][4] This discovery has spurred decades of research into its potential as a therapeutic agent for joint-related conditions in both animals and humans.[5] CMO is proposed to function as a joint lubricant, an anti-inflammatory agent, and a potential immunomodulator.[2][6] This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research on cetyl myristoleate, focusing on its mechanism of action, experimental protocols, and quantitative outcomes.

1.0 Proposed Mechanisms of Action

The precise mechanisms through which cetyl myristoleate exerts its effects on joint health are not fully elucidated, but several pathways have been proposed based on preclinical data.[7] The primary hypotheses center on its anti-inflammatory properties, its role as a surfactant or lubricant for synovial fluid, and its potential to modulate immune responses.[2][5]

1.1 Anti-Inflammatory Effects

A significant body of research points to the anti-inflammatory action of CMO. The most cited mechanism is the inhibition of the arachidonic acid cascade. Specifically, CMO is thought to suppress the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which would in turn reduce the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][8]

Furthermore, in vitro studies have demonstrated that a mixture of cetylated fatty acids, including CMO, can significantly decrease the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) in stimulated macrophage cells.[9][10] This suggests that CMO may modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of cytokine gene transcription.[11][12]

1.2 Joint Lubrication and Other Mechanisms

Beyond its anti-inflammatory effects, CMO is suggested to act as a lubricant and surfactant within the joint, enhancing the properties of synovial fluid and reducing friction between articular surfaces.[2] Some emerging research also points to a potential interaction with the endocannabinoid system, a critical regulator of pain and inflammation.[13] It has been hypothesized that cetylated fatty acids may inhibit monoacylglycerol lipase (B570770) (MAGL), an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[13] By inhibiting MAGL, CMO could increase 2-AG levels, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects.[13]

2.0 Preclinical Evidence: In Vitro Studies

In vitro models provide a controlled environment to investigate the cellular mechanisms of CMO. Key studies have focused on macrophage cell lines to assess anti-inflammatory effects and on mesenchymal stem cells to evaluate impacts on chondrogenesis.

2.1 Experimental Protocol: Macrophage Anti-inflammatory Assay

A representative protocol for evaluating the anti-inflammatory effects of cetylated fatty acids on macrophages is as follows:

-

Cell Culture: RAW264.7 mouse macrophage cells are cultured in appropriate media until confluent.[9][14]

-

Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[14]

-

Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of a cetylated fatty acids mixture containing CMO.[9]

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Analysis: The cell culture supernatant is collected, and the concentrations of key inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) are quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]

2.2 Quantitative Data: Cytokine Inhibition

Studies have shown that a cetylated fatty acids mixture can significantly reduce the secretion of pro-inflammatory cytokines in vitro.

| Cytokine | Cell Line | Stimulant | Result | Reference |

| IL-6 | RAW264.7 | LPS | Significant Decrease | [9][10] |

| MCP-1 | RAW264.7 | LPS | Significant Decrease | [9][10] |

| TNF-α | RAW264.7 | LPS | Significant Decrease | [9][10] |

| Prostaglandin E2 | RAW264.7 | LPS | Dose-dependent Reduction | [14] |

| Leukotriene B4 | RAW264.7 | LPS | Dose-dependent Reduction | [14] |

3.0 Preclinical Evidence: Animal Models

Animal models of arthritis are crucial for evaluating the in vivo efficacy of potential therapeutic agents like CMO. The most common models used in early research are adjuvant-induced and collagen-induced arthritis.

3.1 Experimental Protocols

3.1.1 Adjuvant-Induced Arthritis (AIA) in Rats:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.[3][15]

-

Induction: Arthritis is induced by a single injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium, into the paw or base of the tail.[3][15]

-

Treatment: Animals receive CMO either prophylactically (before FCA injection) or therapeutically (after induction). Administration can be via intraperitoneal (IP) injection or oral gavage.[16][17]

-

Assessment: Disease progression is monitored over several weeks by measuring paw volume (plethysmometry) and scoring clinical signs of arthritis (e.g., erythema, swelling).[15]

3.1.2 Collagen-Induced Arthritis (CIA) in Mice:

-

Animals: Susceptible mouse strains, such as DBA/1LacJ, are used.[16][17]

-

Induction: Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster injection of collagen in Incomplete Freund's Adjuvant approximately 21 days later.

-

Treatment: CMO is administered, often daily, via IP injection or oral gavage starting before or after the onset of clinical signs.[16][17]

-

Assessment: Mice are monitored for the incidence and severity of arthritis using a clinical scoring system that evaluates swelling and redness in each paw.[16]

3.2 Quantitative Data: Animal Studies

The following table summarizes key findings from animal studies evaluating CMO.

| Study (Reference) | Animal Model | Treatment Protocol | Key Outcomes |

| Diehl & May (1994)[3] | Adjuvant-Induced Arthritis (Rats) | Prophylactic CMO injection | Afforded good protection against the development of arthritic states. |

| Hunter et al. (2003)[16][17] | Collagen-Induced Arthritis (Mice) | IP Injections: 450 & 900 mg/kg | Significantly lower disease incidence; modest reduction in clinical signs. |

| Hunter et al. (2003)[16][17] | Collagen-Induced Arthritis (Mice) | Oral Doses: 20 mg/kg/day | Reduced incidence of arthritis; small reduction in clinical signs. |

| Unnamed Study (2019)[15] | Adjuvant-Induced Arthritis (Rats) | Oral Doses: 500mg & 1g/day for 21 days | Marked reduction of arthritic and inflammatory effects (paw edema). |

4.0 Clinical Evidence

While promising, the volume of high-quality clinical research on CMO is limited, with existing studies often being small in scale.[18] The primary focus has been on patients with osteoarthritis of the knee.

4.1 Experimental Protocol: Randomized Controlled Trial (RCT)

A typical protocol for a clinical trial investigating CMO for knee pain is as follows:

-

Study Design: A double-blind, randomized, placebo-controlled design is employed.[19]

-

Participants: Subjects with a clinical or radiological diagnosis of mild-to-moderate knee osteoarthritis are recruited.[20]

-

Randomization: Participants are randomly assigned to one of several groups: a placebo group (e.g., starch or vegetable oil) and one or more treatment groups receiving different doses of a fatty acid complex containing CMO.[19][20]

-

Intervention: Participants ingest capsules daily for a set duration (e.g., 12 weeks).[20]

-

Outcome Measures: The primary outcome is often a change in pain score (e.g., on a numerical rating scale). Secondary outcomes may include functional assessments like the Western Ontario and McMaster Universities Arthritis (WOMAC) score and the Patient Global Impression of Change (PGIC).[19]

-

Follow-up: Assessments are conducted at baseline and at several time points throughout the study and potentially after a washout period.[20]

4.2 Quantitative Data: Human Clinical Trials

| Study (Reference) | Condition | N | Intervention Groups | Duration | Key Outcomes |

| Hesslink et al. (2002)[21] | Osteoarthritis (Knee) | 64 | 1. CMO complex | 68 days | Significant improvement in knee range of motion and functionality vs. placebo. |

| Kraemer et al. (2004) | Osteoarthritis (Knee) | 40 | 1. CMO complex | 30 days | Significant improvement in pain, stiffness, and physical function. |

| Kim et al. (2017)[8][19] | Mild Knee Joint Pain | 28 | 1. Placebo2. 100% FAC w/ 12.5% CMO3. 80% FAC w/ 12.5% CMO4. 62.4% FAC w/ 12.5% CMO | 12 weeks | Significant pain reduction and WOMAC score decrease in the 100% and 62.4% dose groups compared to placebo. |

FAC: Fatty Acid Complex

5.0 Discussion and Future Directions

Early-stage research, from in vitro assays to animal models, provides a scientific basis for the anti-inflammatory and joint-protective properties of cetyl myristoleate. The proposed mechanisms, including the inhibition of the COX/LOX pathways and modulation of pro-inflammatory cytokines, are plausible and supported by initial data. Animal studies confirm an anti-arthritic effect, though the magnitude of this effect varies between studies and models.[16]

Clinical evidence, while positive, is still in its infancy. The existing trials are generally small and of short duration, highlighting the need for larger, more robust, and longer-term randomized controlled trials to definitively establish efficacy and safety.[8][18]

Future research should focus on:

-

Elucidating Molecular Mechanisms: Further investigation into the precise molecular targets of CMO, including its effects on the NF-κB pathway, the endocannabinoid system, and other inflammatory signaling cascades.

-

Optimizing Dosage and Formulation: Determining the optimal dose and delivery method for maximum bioavailability and efficacy. Research is needed to understand the metabolism and digestibility of CMO.[22]

-

Larger Clinical Trials: Conducting large-scale, multi-center clinical trials for various joint conditions, including both osteoarthritis and rheumatoid arthritis, to provide definitive evidence of its therapeutic value.

-

Combination Therapies: Investigating the potential synergistic effects of CMO when combined with other joint-health supplements like glucosamine (B1671600) and chondroitin, as some preliminary data suggests enhanced efficacy.[7][23]

Cetyl myristoleate is a compound with a compelling history and a plausible biological basis for its use in supporting joint health. Early-stage in vitro and in vivo research has consistently demonstrated its anti-inflammatory properties and its potential to ameliorate the signs of experimentally induced arthritis. While preliminary clinical data is encouraging, the scientific community awaits more extensive and rigorous research to fully validate its role as a therapeutic agent for individuals with joint pain and inflammation.

References

- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]

- 2. mdtherapeutics.com [mdtherapeutics.com]

- 3. Cetyl myristoleate isolated from Swiss albino mice: an apparent protective agent against adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ftc.gov [ftc.gov]

- 5. myristin.com [myristin.com]

- 6. nutrientinnovations.com [nutrientinnovations.com]

- 7. Cetyl Myristoleate - NZ Health Coach [nzhealthcoach.com]

- 8. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. caringsunshine.com [caringsunshine.com]